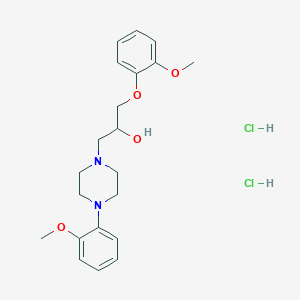

1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

CAS No.: 1185334-59-1

Cat. No.: VC7162936

Molecular Formula: C21H30Cl2N2O4

Molecular Weight: 445.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185334-59-1 |

|---|---|

| Molecular Formula | C21H30Cl2N2O4 |

| Molecular Weight | 445.38 |

| IUPAC Name | 1-(2-methoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |

| Standard InChI | InChI=1S/C21H28N2O4.2ClH/c1-25-19-8-4-3-7-18(19)23-13-11-22(12-14-23)15-17(24)16-27-21-10-6-5-9-20(21)26-2;;/h3-10,17,24H,11-16H2,1-2H3;2*1H |

| Standard InChI Key | IBPQNVADMRTUJP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |

Introduction

Chemical Identity

IUPAC Name:

1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Molecular Formula:

C20H28Cl2N2O4

Molecular Weight:

431.36 g/mol

This compound contains a piperazine ring substituted with methoxyphenyl groups and a propanol chain functionalized with a methoxyphenoxy group.

Key Functional Groups:

-

Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.

-

Methoxyphenyl Groups: Substituted benzene rings with methoxy (-OCH) groups at specific positions.

-

Phenoxy Group: A phenyl group attached to an oxygen atom.

-

Propanol Chain: A three-carbon chain terminating in a hydroxyl (-OH) group.

Synthesis Pathway

The synthesis of 1-(2-Methoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves:

-

Preparation of the Piperazine Core:

Starting with commercially available piperazine derivatives, selective alkylation introduces the methoxyphenyl substituents. -

Attachment of the Propanol Chain:

The hydroxyl-functionalized propanol chain is introduced via nucleophilic substitution or reductive amination reactions. -

Formation of the Dihydrochloride Salt:

The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and water solubility.

Potential Pharmacological Uses:

The compound’s structural features suggest it may function as:

-

CNS Agent: Piperazine derivatives are often explored for central nervous system activity, including anxiolytic or antipsychotic effects.

-

Beta-Adrenergic Blocker Analogue: The propanol chain could mimic beta-blockers used in cardiovascular therapies.

Research Interests:

Due to its complex structure, this compound may be investigated for:

-

Receptor Binding Studies: Interaction with adrenergic or serotonin receptors.

-

Drug Development: As a lead molecule for designing new therapeutic agents.

Spectroscopic Techniques:

Characterization involves methods such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To identify functional groups like hydroxyl (-OH) and aromatic rings.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is used to assess purity and stability.

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling piperazine derivatives include:

-

Avoid inhalation or skin contact.

-

Use personal protective equipment (PPE) in laboratory settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume